molecular formula C12H13N5O5 B4972428 4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole

Cat. No.: B4972428
M. Wt: 307.26 g/mol
InChI Key: JKHSFUKJHPDIDN-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core substituted with a 2-methylpiperidin-1-yl group and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxadiazole precursor followed by the introduction of the 2-methylpiperidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and bases for the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperidin-1-yl)-5-nitro-2,1,3-benzoxadiazole
  • 4-(2-Methylpiperidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
  • 4-(2-Ethylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole

Uniqueness

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole is unique due to the presence of both nitro groups and the 2-methylpiperidin-1-yl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5/c1-7-4-2-3-5-15(7)12-9(17(20)21)6-8(16(18)19)10-11(12)14-22-13-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHSFUKJHPDIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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